Hydrolytic Stability: Ethyl vs. Methyl and Isopropyl Chloroformates
Ethyl chloroformate exhibits a hydrolysis half-life (t1/2) of 33.0 minutes at 25°C in water, which is 1.6 times slower than methyl chloroformate (20.5 min) and nearly 6 times faster than isopropyl chloroformate (5.6 min) [1]. This intermediate stability is a direct consequence of the primary ethyl alkyl group's electronic and steric influence on the carbonyl carbon's electrophilicity [2]. The quantitative difference in hydrolysis rates directly impacts the practical handling window, the extent of competing hydrolysis side reactions, and the safety profile regarding exothermic decomposition in aqueous workups [3].
| Evidence Dimension | Hydrolysis Half-Life (t1/2) in Water at 25°C |
|---|---|
| Target Compound Data | 33.0 minutes |
| Comparator Or Baseline | Methyl chloroformate: 20.5 minutes; Isopropyl chloroformate: 5.6 minutes |
| Quantified Difference | Ethyl is 1.6x more stable than methyl; 5.9x less stable than isopropyl |
| Conditions | Hydrolysis in water, 25°C, from literature values in Table 2-1 of the referenced report |
Why This Matters
This intermediate hydrolytic stability allows ethyl chloroformate to be used in processes with aqueous workups that would decompose methyl chloroformate too rapidly, while avoiding the excessively slow reactivity and potential for accumulation of isopropyl chloroformate.
- [1] National Academies of Sciences, Engineering, and Medicine. 2016. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. Washington, DC: The National Academies Press. Table 2-1. View Source
- [2] Queen, A. (1967). The kinetics of the hydrolysis of chloroformates in water. Canadian Journal of Chemistry, 45(14), 1619-1629. View Source
- [3] Kreutzberger, C. B. (2001). Chloroformates. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. View Source
